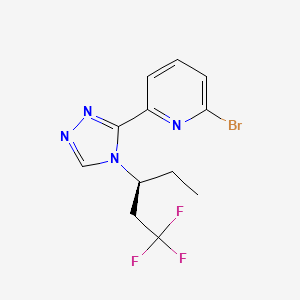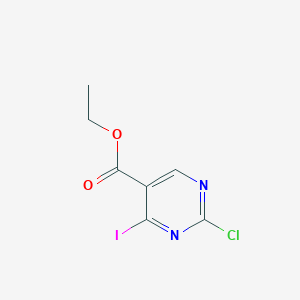
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C7H6ClIN2O2. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-iodopyrimidine-5-carboxylate typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-iodopyrimidine with ethyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar halogenation and esterification reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-pyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Applications De Recherche Scientifique
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways and processes.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-4-iodopyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary widely and are typically determined through structure-activity relationship (SAR) studies and biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Uniqueness
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile functionalization through various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H6ClIN2O2 |
|---|---|
Poids moléculaire |
312.49 g/mol |
Nom IUPAC |
ethyl 2-chloro-4-iodopyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6ClIN2O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3 |
Clé InChI |
HXSRFKCTUVJFTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
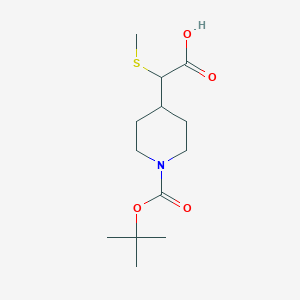
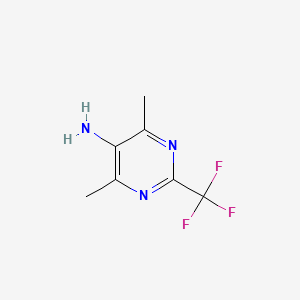
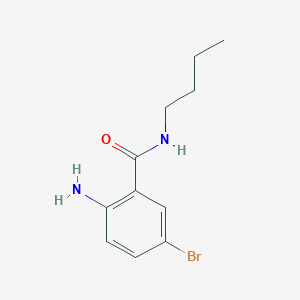
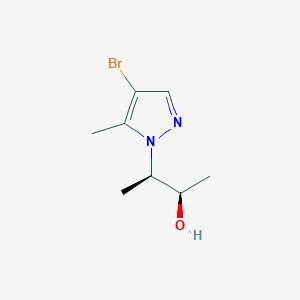
![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
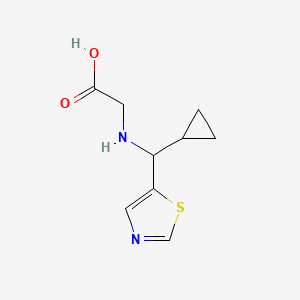

![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)
![2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)

